molecular formula C14H8Cl2O3 B3034547 2,7-Dichloro-9H-xanthene-9-carboxylic acid CAS No. 188027-95-4

2,7-Dichloro-9H-xanthene-9-carboxylic acid

Cat. No. B3034547
CAS RN: 188027-95-4
M. Wt: 295.1 g/mol
InChI Key: OCUBZGSJBOWQLF-UHFFFAOYSA-N
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Description

2,7-Dichloro-9H-xanthene-9-carboxylic acid is a derivative of xanthene carboxylic acid, which is a compound with a xanthene core and a carboxylic acid functional group. The presence of chlorine substituents at the 2 and 7 positions of the xanthene ring system adds to the chemical complexity and potential reactivity of the molecule.

Synthesis Analysis

The synthesis of xanthene derivatives, such as 9-oxoxanthen-2-carboxylic acids, can be achieved through the oxidative coupling of hydroxylated benzophenones. For instance, the cyclisation of 3-(5-chloro-2-methoxybenzoyl)-4-hydroxy-benzoic acid in alkaline solution yields 7-chloro-9-oxoxanthen-2-carboxylic acid. This process can potentially be adapted to synthesize 2,7-dichloro derivatives by introducing a chlorine substituent at the appropriate position on the benzophenone precursor .

Molecular Structure Analysis

The molecular structure of xanthene-9-carboxylic acid, a closely related compound, has been analyzed to show that hydrogen bonding occurs in a cyclic dimer form involving two crystallographically inequivalent molecules. The dihedral angles of the xanthene core are slightly different for each molecule, indicating some flexibility in the core structure. The carboxyl groups are nearly perpendicular to the xanthene cores . This information can be extrapolated to understand the structural aspects of 2,7-dichloro-9H-xanthene-9-carboxylic acid, where the chlorine atoms would likely influence the molecule's overall geometry and intermolecular interactions.

Chemical Reactions Analysis

Xanthene derivatives can undergo various chemical reactions, including aromatic nucleophilic substitution. This method has been used to prepare 9-oxo-9H-xanthene-dicarboximides from chlorophthalimides and the dianions of salicylic acids. The resulting compounds have shown potential as photosensitizers with unique properties such as solubility in different media and bathochromic shifts of absorption wavelengths . These reactions could be relevant for the functionalization of 2,7-dichloro-9H-xanthene-9-carboxylic acid to create novel compounds with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of xanthene derivatives can be influenced by their molecular structure. For example, the introduction of chlorine atoms in the xanthene core, as in 2,7-dichloro-9H-xanthene-9-carboxylic acid, would affect the compound's polarity, reactivity, and potential to form intermolecular interactions. The synthesis of 9H-xanthene-9-carboxaldehyde through a novel two-carbon homologation process demonstrates the versatility of xanthene derivatives in chemical synthesis and the potential to derive various aldehyde-containing compounds . This information is valuable for predicting the behavior of 2,7-dichloro-9H-xanthene-9-carboxylic acid in different environments and its reactivity in further chemical transformations.

Mechanism of Action

Target of Action

It is a derivative of xanthene-9-carboxylic acid, which is known to inhibit the transthyretin (ttr) conformational changes that facilitate amyloid fibril formation . TTR is a transport protein in the serum and cerebrospinal fluid that carries the thyroid hormone thyroxine (T4) and retinol-binding protein bound to retinol.

Mode of Action

Xanthene-9-carboxylic Acid is known to inhibit the conformational changes in TTR, thereby preventing the formation of amyloid fibrils .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

properties

IUPAC Name

2,7-dichloro-9H-xanthene-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-7-1-3-11-9(5-7)13(14(17)18)10-6-8(16)2-4-12(10)19-11/h1-6,13H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUBZGSJBOWQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C3=C(O2)C=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dichloro-9H-xanthene-9-carboxylic acid

Synthesis routes and methods

Procedure details

To a suspension of 10 g of xanthene-9-carboxylic acid and 14 g of N-chlorosuccinimide in 80 mL of acetic acid was added with stirring dropwise 2.0 mL of conc. HCl over a period of 5 minutes. The mixture was stirred at room temperature for 12 hours and quenched by the addition of 150 mL of water. The precipitated solid was removed by filtration, rinsed with water, and dried in air to give 12.6 g (100%) of the crude carboxylic acid as a white solid. Recrystallization from MeOH--EtOAc (2:1) gave 6.98 g (55.2%) of the pure 2,7-dichloroxanthene-9-carboxylic acid as colorless small needles, m.p. 273°-275° C. (dec.); IR (KBr): 2970 (b, OH), 1695 (C=O) cm-1 ; 1H NMR (DMSO-d6): δ 5.01 s, 1H, CH), 7.05-7.50 (m, 6H, aryl).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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